7-methoxy-4-methyl-3-[2-oxo-2-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethyl]-2H-chromen-2-one
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Overview
Description
7-methoxy-4-methyl-3-[2-oxo-2-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethyl]-2H-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a chromen-2-one core structure, which is fused with a pyridoindole moiety
Preparation Methods
The synthesis of 7-methoxy-4-methyl-3-[2-oxo-2-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethyl]-2H-chromen-2-one involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the Pechmann condensation reaction, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst.
Introduction of the Pyridoindole Moiety: The pyridoindole moiety can be introduced through a series of reactions, including cyclization and functional group transformations.
Final Coupling Reaction: The final step involves coupling the chromen-2-one core with the pyridoindole moiety using appropriate reagents and conditions to form the desired compound.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and choice of catalysts, to achieve high yields and purity.
Chemical Reactions Analysis
7-methoxy-4-methyl-3-[2-oxo-2-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethyl]-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the chromen-2-one or pyridoindole moieties are replaced with other groups. Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
7-methoxy-4-methyl-3-[2-oxo-2-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethyl]-2H-chromen-2-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and treatment of various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 7-methoxy-4-methyl-3-[2-oxo-2-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethyl]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
7-methoxy-4-methyl-3-[2-oxo-2-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethyl]-2H-chromen-2-one can be compared with other similar compounds, such as:
Indole Derivatives: Compounds containing the indole moiety, which are known for their diverse biological activities.
Chromen-2-one Derivatives: Compounds with the chromen-2-one core structure, which are studied for their potential therapeutic applications.
Pyridoindole Derivatives: Compounds with the pyridoindole moiety, which are investigated for their pharmacological properties.
The uniqueness of this compound lies in its combined structural features, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C24H22N2O4 |
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Molecular Weight |
402.4 g/mol |
IUPAC Name |
7-methoxy-4-methyl-3-[2-oxo-2-(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)ethyl]chromen-2-one |
InChI |
InChI=1S/C24H22N2O4/c1-14-16-8-7-15(29-2)11-22(16)30-24(28)18(14)12-23(27)26-10-9-21-19(13-26)17-5-3-4-6-20(17)25-21/h3-8,11,25H,9-10,12-13H2,1-2H3 |
InChI Key |
SEOWIEVREMSYKF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OC)CC(=O)N3CCC4=C(C3)C5=CC=CC=C5N4 |
Origin of Product |
United States |
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